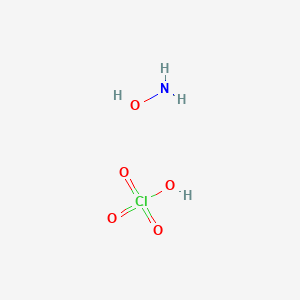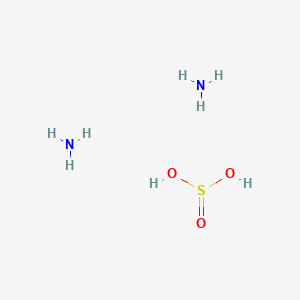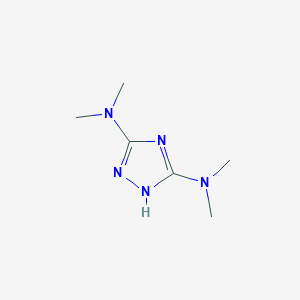
Hydroxylamine, perchlorate (salt)
Vue d'ensemble
Description
Hydroxylamine, perchlorate (salt) is an inorganic compound with the chemical formula NH3OHClO4. It is a white crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxylamine, perchlorate can be synthesized by reacting hydroxylamine sulfate with perchloric acid. The reaction typically involves forming an alcohol-hydroxylamine solution from a slurry of hydroxylamine sulfate in alcohol with sodium alkoxide, followed by the addition of perchloric acid to form the desired salt .
Industrial Production Methods
Industrial production of hydroxylamine, perchlorate often involves the Raschig process, which includes the catalytic hydrogenation of nitric oxide or nitrates. This method is preferred due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitrous acid and dinitrogen monoxide under specific conditions.
Reduction: It acts as a reducing agent in many organic and inorganic reactions.
Substitution: It can participate in substitution reactions, particularly in the formation of hydroxylamine derivatives.
Common Reagents and Conditions
Common reagents used in reactions with hydroxylamine, perchlorate include nitric acid, which facilitates oxidation reactions, and various organic compounds for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving hydroxylamine, perchlorate include nitrous acid, dinitrogen monoxide, and various hydroxylamine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hydroxylamine, perchlorate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hydroxylamine, perchlorate involves its strong oxidizing properties. It acts as a radical scavenger and inhibits bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation and can reduce the biomass of established biofilms .
Comparaison Avec Des Composés Similaires
Hydroxylamine, perchlorate is unique compared to other hydroxylamine salts due to its strong oxidizing properties and stability. Similar compounds include:
Hydroxylammonium chloride: Less stable and has different solubility properties.
Hydroxylammonium nitrate: Produces no corrosive products of combustion but is less energetic and stable than hydroxylamine, perchlorate.
Hydroxylammonium sulfate: Used in different industrial applications and has distinct physical properties.
Hydroxylamine, perchlorate stands out due to its high stability and strong oxidizing capabilities, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
hydroxylamine;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.H3NO/c2-1(3,4)5;1-2/h(H,2,3,4,5);2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNWPYKMOFBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065915 | |
| Record name | Hydroxylamine, perchlorate (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15588-62-2 | |
| Record name | Hydroxylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15588-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylamine, perchlorate (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)












